

A Spectroscopic Guide to (R)-Piperazin-2-ylmethanol and Its Synthetic Precursors

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Compound of Interest

Compound Name: (R)-Piperazin-2-ylmethanol

Cat. No.: B181277



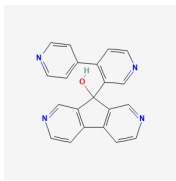

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the chiral intermediate **(R)-Piperazin-2-ylmethanol** and its key precursors derived from (S)-serine. Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring reaction progress, ensuring purity, and confirming the structural integrity of intermediates and the final product in synthetic chemistry and drug development. This document presents quantitative data in a clear tabular format, details the experimental protocols for acquiring spectroscopic data, and includes a visual representation of the synthetic and analytical workflow.

Spectroscopic Data Comparison

The synthesis of **(R)-Piperazin-2-ylmethanol** commonly originates from the readily available chiral building block, (S)-serine. The synthetic pathway often involves protection of the amine and carboxylic acid functionalities, followed by cyclization and reduction steps. The following table summarizes the key spectroscopic data for **(R)-Piperazin-2-ylmethanol** and its representative precursors. The data for **(R)-Piperazin-2-ylmethanol** is based on predicted values and analysis of structurally similar compounds, while the data for the precursors is based on available experimental and published information.

Compound	Structure	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Key IR Absorptions (cm ⁻¹)	Mass Spectrometry (m/z)
(S)-Serine	 (S)-Serine	~3.9 (m, 1H, α-H), ~3.7 (m, 2H, β-H ₂)	~172 (C=O), ~61 (β-C), ~56 (α-C)	3400-2800 (broad, O-H, N-H), 1630 (C=O), 1590 (N-H bend)	[M+H] ⁺ = 106
N-Boc-(S)-Serine	 N-Boc-(S)-Serine	~5.5 (d, 1H, NH), ~4.3 (m, 1H, α-H), ~3.9 (m, 2H, β-H ₂), 1.45 (s, 9H, t-Bu)	~173 (C=O), ~156 (urethane C=O), ~80 (t-Bu C), ~62 (β-C), ~56 (α-C), ~28 (t-Bu CH ₃)	3400-3200 (O-H, N-H), 1740 (acid C=O), 1690 (urethane C=O)	[M+Na] ⁺ = 228
(S)-3-Hydroxy-piperazine-2,5-dione		~8.2 (s, 1H, NH), ~6.1 (s, 1H, NH), ~4.1 (t, 1H, H-3), ~3.9 (d, 2H, H-6), ~3.7 (m, 2H, CH ₂ OH)	~170 (C=O), ~167 (C=O), ~61 (CH ₂ OH), ~57 (C-3), ~44 (C-6)	3300-3100 (N-H), 1680-1650 (amide C=O)	[M+H] ⁺ = 145
(R)-Piperazin-2-ylmethanol	 (R)-Piperazin-2-ylmethanol	~3.5 (m, 2H, CH ₂ OH), ~3.0-2.5 (m, 7H, piperazine CH, CH ₂)	~65 (CH ₂ OH), ~58 (C-2), ~50 (C-6), ~46 (C-3), ~45 (C-5)	3400-3200 (broad, O-H, N-H), 2950-2800 (C-H)	[M+H] ⁺ = 117

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of **(R)-Piperazin-2-ylmethanol** and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard ($\delta = 0.00$ ppm).
- **¹H NMR Spectroscopy:** Spectra are typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **¹³C NMR Spectroscopy:** Spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

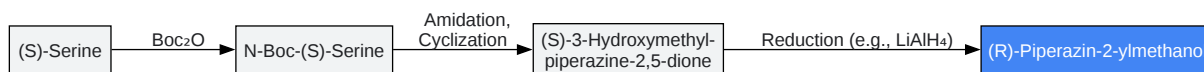
- **Sample Preparation:** Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
- **Data Acquisition:** Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

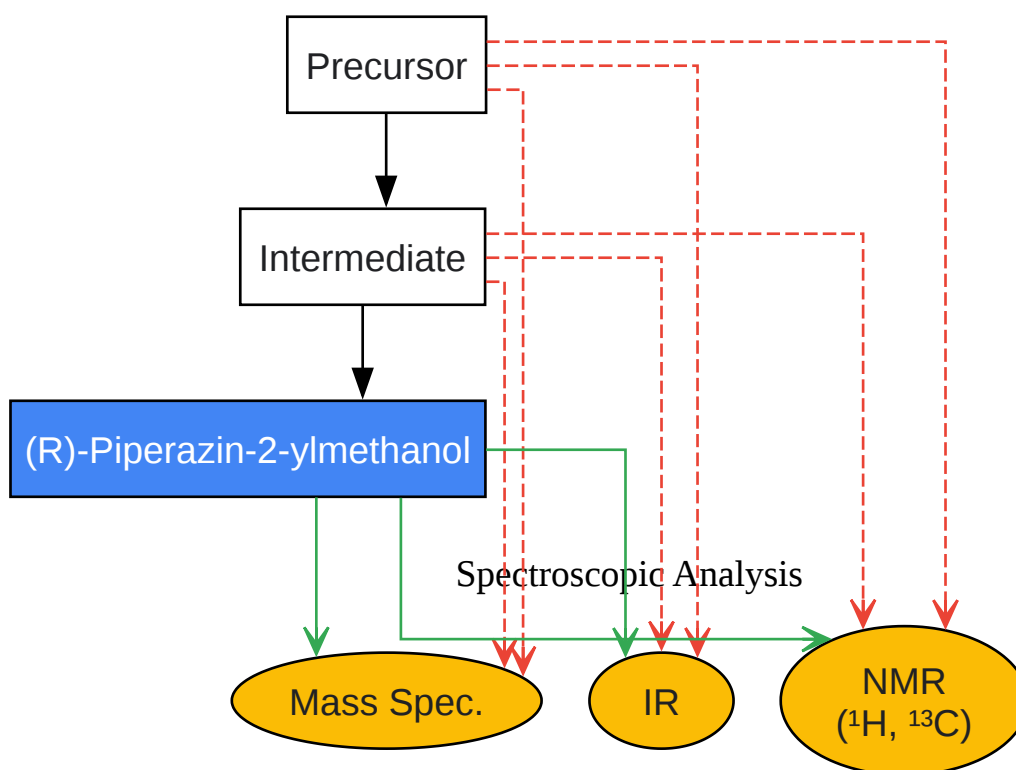
- **Ionization:** Electrospray ionization (ESI) is commonly used for these relatively polar molecules, typically in positive ion mode to observe the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which may provide more fragmentation information.
- **Analysis:** High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the parent ion and key fragments.

Visualization of Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic pathway from (S)-serine to **(R)-Piperazin-2-ylmethanol** and the general workflow for spectroscopic analysis.



Synthesis



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